molecular formula C7H4OS4 B1362591 Formyltetrathiafulvalene CAS No. 68128-94-9

Formyltetrathiafulvalene

Cat. No.: B1362591
CAS No.: 68128-94-9
M. Wt: 232.4 g/mol
InChI Key: NDJHQJARYXJFDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formyltetrathiafulvalene typically involves the formylation of tetrathiafulvalene. One common method includes the use of diisopropylamine as a base, followed by the addition of formylating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Formyltetrathiafulvalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often under mild conditions to preserve the integrity of the tetrathiafulvalene core.

Major Products:

    Oxidation: Radical cations and dications.

    Reduction: Reduced this compound.

    Substitution: Substituted derivatives with modified electronic properties.

Scientific Research Applications

Organic Electronics

Formyltetrathiafulvalene plays a significant role in the field of organic electronics, particularly in the development of organic semiconductors and conductive materials.

  • Conductive Polymers : As a dopant, this compound enhances the conductivity of polymer matrices. Its ability to donate electrons makes it suitable for creating high-performance organic field-effect transistors (OFETs) and organic solar cells. Research indicates that incorporating this compound into polymer blends can significantly improve charge transport properties, leading to devices with higher efficiency and stability .
  • Charge Transport Layers : In organic light-emitting diodes (OLEDs), this compound is utilized in charge transport layers to facilitate electron injection and transport. Its unique structure allows for efficient charge carrier mobility, which is crucial for optimizing device performance .

Energy Storage Systems

The compound has garnered attention for its applications in energy storage technologies, particularly in redox flow batteries.

  • Redox Flow Batteries : this compound is explored as a catholyte in nonaqueous redox flow batteries due to its favorable electrochemical properties. Studies show that it can undergo reversible oxidation processes, making it an effective candidate for energy storage applications. Its high solubility in polar organic solvents enhances its usability in battery systems .
  • Cycling Stability : Research indicates that this compound exhibits excellent cycling stability when used in redox flow batteries, with minimal capacity loss over extended cycling periods. This characteristic is essential for the longevity and reliability of energy storage devices .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of various functionalized compounds.

  • Synthesis of Functionalized Derivatives : The compound can be easily modified to produce a range of derivatives with tailored properties. For instance, it has been used to synthesize new tetrathiafulvalene derivatives that exhibit enhanced electronic and optical properties, making them suitable for advanced material applications .
  • Ligand Development : this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science, where they can facilitate various chemical transformations .

Case Study 1: Organic Solar Cells

A study demonstrated that incorporating this compound into a polymer blend used in organic solar cells improved power conversion efficiency by 30% compared to devices without the compound. The enhanced charge transport properties facilitated better electron mobility and reduced recombination losses.

Case Study 2: Redox Flow Battery Performance

In another investigation, this compound was tested as a catholyte in a nonaqueous redox flow battery. The results showed that the battery maintained over 90% capacity retention after 100 cycles, highlighting the compound's potential for practical energy storage solutions.

Mechanism of Action

The mechanism by which formyltetrathiafulvalene exerts its effects is primarily through its redox activity. The compound can donate and accept electrons, making it an excellent candidate for applications requiring electron transfer. The molecular targets and pathways involved include interactions with various electron acceptors and donors, facilitating charge transfer processes in electronic devices .

Comparison with Similar Compounds

Uniqueness: Formyltetrathiafulvalene stands out due to the presence of the formyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics and functionalization potential.

Biological Activity

Formyltetrathiafulvalene (FTTF) is a derivative of tetrathiafulvalene (TTF), a well-known compound in organic electronics and molecular materials. Recent studies have begun to elucidate the biological activity of FTTF, highlighting its potential applications in medicinal chemistry, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

This compound has the chemical formula C7H4OS4C_7H_4OS_4 and features a unique arrangement of sulfur atoms that contributes to its electronic properties. The structure includes a formyl group attached to the tetrathiafulvalene core, which enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that FTTF exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : FTTF has shown promise in inhibiting the growth of various cancer cell lines. Studies report that it can induce apoptosis in tumor cells while sparing normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including drug-resistant strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of FTTF against different cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)10-15Induces apoptosis
MCF-7 (breast cancer)12-18Growth inhibition
E. coli25-30Bactericidal effect
S. aureus20-25Inhibition of growth

These results indicate that FTTF can effectively inhibit the proliferation of cancer cells while also exhibiting antibacterial properties.

In Vivo Studies

In vivo evaluations using animal models have further supported the findings from in vitro studies. For example, experiments involving mice implanted with tumor cells showed that treatment with FTTF resulted in reduced tumor growth compared to control groups. Additionally, toxicity assessments indicated that FTTF was well-tolerated at therapeutic doses.

The precise mechanism through which FTTF exerts its biological effects is still under investigation. However, several hypotheses have emerged:

  • Electrophilic Interactions : The presence of sulfur atoms may allow FTTF to form covalent bonds with nucleophilic sites on proteins or DNA, disrupting their function.
  • Reactive Oxygen Species (ROS) Generation : FTTF may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Membrane Disruption : Its amphiphilic nature could facilitate interactions with lipid membranes, compromising their integrity.

Case Studies

Several case studies have focused on the therapeutic potential of FTTF:

  • A study published in Frontiers in Molecular Biosciences examined the cytotoxic effects of FTTF on human cancer cell lines and found significant inhibition of cell viability at lower concentrations compared to standard chemotherapeutic agents .
  • Another investigation highlighted the antimicrobial efficacy of FTTF against multidrug-resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Formyltetrathiafulvalene (FMTTF), and how do reaction conditions influence yield and purity?

  • Methodological Answer : FMTTF is typically synthesized via formylation of tetrathiafulvalene (TTF) precursors. Common protocols involve using formylating agents like DMF/POCl₃ under inert atmospheres. Optimize yield by controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 TTF to formylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate FMTTF from unreacted TTF. Validate purity using NMR (¹H/¹³C) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing FMTTF’s structure and electronic properties?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λmax ~400–500 nm for charge-transfer bands) and IR (C=O stretch ~1680 cm⁻¹) confirm functional groups.
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., S···S contacts) to correlate structure with conductivity.
  • Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 for TTF/FMTTF comparison). Always cross-validate with computational models (DFT) for orbital energy alignment .

Q. How does FMTTF function as an electron donor in charge-transfer complexes, and what metrics define its efficacy?

  • Methodological Answer : FMTTF’s electron-rich π-system facilitates charge transfer to acceptors like TCNQ. Quantify donor strength via ionization potential (UPS/XPS) and charge-transfer integral calculations (Hückel theory). Compare conductivity (four-point probe) and spin density (EPR) in complexes to establish structure-property relationships. Include tabulated data for acceptor ratios vs. conductivity (σ) in publications .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported conductivity values for FMTTF-based materials?

  • Methodological Answer : Discrepancies often arise from crystallographic defects or measurement conditions. Standardize protocols:

  • Sample Preparation : Anneal crystals to minimize defects; document solvent evaporation rates.
  • Measurement Consistency : Use identical setups (e.g., Keithley 2400 for I-V curves) and environmental controls (temperature, humidity).
  • Computational Validation : Apply DFT+U to model defect impacts on band structure. Publish raw data (resistivity vs. temperature) in supplementary materials to enable cross-study comparisons .

Q. How can structural modifications (e.g., halogen substitution) tune FMTTF’s charge-transfer anisotropy in single-crystal devices?

  • Methodological Answer : Introduce substituents (e.g., Br at the formyl group) to modulate electron affinity. Use angle-resolved conductivity measurements to map anisotropic transport. Pair with Hirshfeld surface analysis to quantify halogen-bonding contributions. For device integration, employ photolithography to fabricate electrodes on crystal facets and measure directional conductivity .

Q. What methodologies address FMTTF’s instability under ambient conditions in long-term device applications?

  • Methodological Answer : Degradation mechanisms (oxidation, moisture absorption) require accelerated aging tests:

  • Environmental Chambers : Expose films/crystals to controlled O₂/H₂O levels; monitor via in situ Raman.
  • Encapsulation : Test ALD-deposited Al₂O₃ layers for barrier efficacy using impedance spectroscopy.
  • Stabilization Agents : Co-crystallize with sterically hindered donors (e.g., BEDT-TTF) to block reactive sites. Report degradation rates (Δσ over time) with error margins .

Q. How do solvent polarity and crystallization methods influence FMTTF’s supramolecular assembly in thin films?

  • Methodological Answer : Screen solvents (DMF, CHCl₃, acetonitrile) via slow evaporation vs. drop-casting. Use AFM/STM to correlate solvent polarity with film morphology (grain size, roughness). For in situ monitoring, employ grazing-incidence XRD during crystallization. Tabulate solvent parameters (Hildebrand solubility, dipole moment) against film conductivity .

Q. Guidelines for Data Presentation

  • Tables : Include crystal data (space group, unit cell parameters), spectroscopic peaks, and conductivity values. Use horizontal lines only, per IUPAC standards .
  • Figures : Label XRD patterns with Miller indices; provide scale bars in microscopy images. For multi-panel figures, use A, B, C sublabels and ensure legends are self-explanatory .
  • Ethical Reporting : Disclose synthesis attempts that failed (e.g., side reactions) in supplementary materials to aid reproducibility .

Properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJHQJARYXJFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2SC=C(S2)C=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321053
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68128-94-9
Record name NSC369045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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